molecular formula C20H34O5 B569164 ent-PGF2alpha CAS No. 54483-31-7

ent-PGF2alpha

Cat. No.: B569164
CAS No.: 54483-31-7
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-FCINMJCXSA-N
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Description

ent-Prostaglandin F2.alpha.: is the enantiomer of Prostaglandin F2.alpha., a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. ent-Prostaglandin F2.alpha. is particularly notable for its role in various physiological and pathological processes, including inflammation and oxidative stress .

Mechanism of Action

Target of Action

The primary target of ent-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . It plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .

Mode of Action

This compound interacts with its target, the FP receptor, to induce various cellular responses. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .

Biochemical Pathways

This compound is part of the prostanoid family of bioactive lipids, which are synthesized from arachidonic acid through a two-step enzymatic process involving cyclooxygenase (COX) and specific synthase enzymes . Through the FP receptor, this compound can modulate various cellular processes such as cell proliferation, differentiation, apoptosis, and regulate female reproductive function, platelet aggregation, and vascular homeostasis .

Pharmacokinetics

It is known that prostaglandins, including this compound, have a short half-life in the blood plasma, less than 1 minute . This rapid elimination suggests that this compound is quickly metabolized and removed from the body.

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . In the context of female reproductive function, it is required for luteolysis and parturition .

Action Environment

The action of this compound can be influenced by environmental factors. For example, oxidative stress has been associated with increased amounts of the this compound isoform 8-iso-PGF2alpha in patients with endometriosis . This suggests that the action, efficacy, and stability of this compound can be modulated by the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Prostaglandin F2.alpha. typically involves the isoprostane pathway, which is a free radical-catalyzed lipid peroxidation process. This pathway generates ent-Prostaglandin F2.alpha. as a marker of oxidative stress .

Industrial Production Methods: Industrial production of ent-Prostaglandin F2.alpha. is less common compared to its natural counterpart. it can be synthesized in laboratories using advanced organic synthesis techniques that involve the controlled oxidation of arachidonic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: ent-Prostaglandin F2.alpha. undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or alkanes.

Scientific Research Applications

ent-Prostaglandin F2.alpha. has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Prostaglandin F2.alpha.: The natural counterpart with similar but not identical effects.

    Prostaglandin E2: Another prostaglandin with distinct physiological roles.

    Prostaglandin D2: Known for its role in allergic reactions and inflammation.

Uniqueness: ent-Prostaglandin F2.alpha. is unique due to its enantiomeric form, which can result in different biological activities compared to its natural counterpart. Its role as a marker of oxidative stress also sets it apart from other prostaglandins .

Properties

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-FCINMJCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347966
Record name (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54483-31-7
Record name (5Z,8beta,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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